2-Methoxy-5-phenylphenol

Description

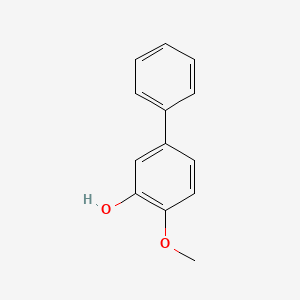

2-Methoxy-5-phenylphenol is an aromatic organic compound that is gaining attention in the scientific community. Structurally, it is a derivative of phenol (B47542), featuring both a methoxy (B1213986) (-OCH₃) group and a phenyl (-C₆H₅) group attached to the main phenolic ring. Its specific substitution pattern places it within the guaiacol (B22219) family of compounds.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 37055-80-4 chemicalbook.comchemsrc.com |

| Molecular Formula | C₁₃H₁₂O₂ chemicalbook.comchemsrc.com |

| Molecular Weight | 200.23 g/mol chemicalbook.comchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUJKFXUPMEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559663 | |

| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-80-4 | |

| Record name | 4-Methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 5 Phenylphenol and Its Structural Analogues

Established Synthetic Pathways to 2-Methoxy-5-phenylphenol

Traditional synthetic routes provide a reliable foundation for the construction of this compound. These methods often involve multi-step sequences that allow for precise control over the final molecular architecture.

A notable pathway for synthesizing aryl-substituted guaiacol (B22219) (2-methoxyphenol) derivatives involves the acid-mediated rearrangement of oxidopyrylium cycloadducts. nih.gov Research has demonstrated that cycloadducts derived from the reaction of maltol-derived oxidopyrylium ylides and aryl acetylenes can undergo a ring-contraction and aromatization cascade to form these valuable phenolic structures. nih.gov

Specifically, when a cycloadduct derived from phenylacetylene (B144264) is treated with boron trichloride (B1173362) (BCl₃), it rearranges to produce this compound in a 71% yield. nih.gov This reaction is part of a broader study showing that the choice of acid can dictate the regiochemical outcome. For instance, using methane (B114726) sulfonic acid on the same cycloadducts leads to the formation of alternative isomers, such as 2-methoxy-4-aryl-6-methylphenol molecules. nih.gov The versatility of this method was explored by using various substituted arylacetylenes, all of which successfully yielded the corresponding 2-methoxyphenol derivatives. nih.gov This highlights the utility of oxidopyrylium cycloadducts as precursors in the synthesis of complex phenols. nih.gov

Table 1: Synthesis of 2-Methoxy-5-arylphenol Derivatives via Boron Trichloride-Mediated Rearrangement This interactive table summarizes the yields of various 2-Methoxy-5-arylphenol derivatives synthesized from the corresponding cycloadducts.

| Entry | Aryl Substituent (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | This compound | 71 |

| 2 | 4-Methoxyphenyl | 2-Methoxy-5-(4-methoxyphenyl)phenol | 75 |

| 3 | 4-Chlorophenyl | 5-(4-Chlorophenyl)-2-methoxyphenol | 65 |

| 4 | 2-Thienyl | 2-Methoxy-5-(thiophen-2-yl)phenol | 50 |

| 5 | 4-tert-Butylphenyl | 5-(4-tert-Butylphenyl)-2-methoxyphenol | 68 |

| 6 | Naphthyl | 2-Methoxy-5-(naphthalen-2-yl)phenol | 55 |

Data sourced from research on acid-mediated ring contraction cascades of oxidopyrylium cycloadducts. nih.gov

Regioselective functionalization offers a powerful strategy for synthesizing specifically substituted phenols. One such approach involves the directed hydroxylation of a precursor molecule. For the synthesis of this compound, a known route starts from 4-methoxybiphenyl (B1664174). chemicalbook.com This method employs a regioselective hydroxylation at the ortho-position to the methoxy (B1213986) group.

The process involves two main stages under an inert atmosphere using Schlenk techniques. First, 4-methoxybiphenyl is reacted with a cuprate (B13416276) reagent, (TMP)₂Cu(CN)Li₂ (where TMP is 2,2,6,6-tetramethylpiperidide), in tetrahydrofuran (B95107) at low temperatures (-78 °C to 0 °C). chemicalbook.com In the second stage, an oxidizing agent, tert-butyl hydroperoxide, is introduced at -78 °C. chemicalbook.com This highly regioselective reaction yields this compound with an 83% yield. chemicalbook.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also fundamental in constructing the biphenyl (B1667301) core. nih.govwalisongo.ac.id These reactions typically involve the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. walisongo.ac.ided.gov For instance, a general approach could involve coupling a suitably protected 2-methoxyphenol derivative bearing a halide at the 5-position with phenylboronic acid. Microwave-assisted Suzuki couplings have been shown to be effective for generating functionalized biphenyl systems, often using water as a solvent to create a greener protocol. walisongo.ac.id Nickel-catalyzed Suzuki couplings of phenols, activated in situ as tosylates, also provide an alternative route to biaryls. mdpi.com

Table 2: Regioselective Synthesis of this compound This interactive table outlines a specific two-stage regioselective functionalization approach.

| Stage | Reagents | Solvent | Temperature (°C) | Key Feature |

|---|---|---|---|---|

| 1 | 4-Methoxybiphenyl, (TMP)₂Cu(CN)Li₂ | Tetrahydrofuran | -78 to 0 | Formation of organocuprate intermediate |

| 2 | tert-Butylhydroperoxide, Decane | Tetrahydrofuran | -78 | Regioselective ortho-hydroxylation |

Data sourced from a synthetic route database. chemicalbook.com

The synthesis of this compound can also be achieved through the selective alkylation (specifically, methylation) of a dihydroxy-biphenyl precursor, such as 5-phenylbenzene-1,2-diol (5-phenylcatechol). This approach relies on the ability to selectively methylate one of the two hydroxyl groups. The difference in acidity and steric environment between the two hydroxyl groups can be exploited to achieve regioselectivity.

Generally, the phenolic hydroxyl group ortho to the bulky phenyl substituent would be more sterically hindered, potentially directing methylation to the other hydroxyl group. Standard methylation procedures involve using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base (e.g., potassium carbonate) in a polar aprotic solvent like acetone (B3395972) or DMF. The controlled addition of the methylating agent and careful management of reaction conditions are crucial to prevent over-methylation and the formation of the corresponding dimethoxy biphenyl byproduct. While classic Friedel-Crafts alkylations of unprotected phenols can lead to undesired O-alkylation, forming phenyl ethers, this inherent reactivity is harnessed in a controlled manner for selective synthesis. thieme-connect.de

Advanced Synthetic Techniques and Their Mechanistic Implications

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Mechanochemistry and sonochemistry represent two such advanced techniques that offer advantages over traditional solution-based reactions.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. researchgate.net This technique can enhance reaction rates, enable reactions with poorly soluble materials, and provide access to novel chemical structures. researchgate.netresearchgate.net

For the synthesis of aryl-substituted phenols and biphenyls, mechanochemistry has proven to be a powerful tool. Ruthenium-catalyzed mechanochemical protocols have been developed for the direct C-H functionalization and cross-coupling of unprotected phenols. researchgate.netrsc.org One such method describes a Ru-catalyzed Suzuki-Miyaura cross-coupling of phenols with arylboronic acids under mechanochemical conditions to directly form biphenyl products in excellent yields. rsc.org This approach avoids the need for pre-functionalization of the phenol (B47542), making it a more atom-economical process. mdpi.com The mechanism is believed to involve the formation of an η⁵-phenoxo complex with the ruthenium catalyst, which then undergoes a cross-coupling cycle. rsc.org This method is scalable and represents a greener alternative to traditional solution-phase cross-coupling reactions. rsc.orgmdpi.com

Ultrasonic irradiation (sonochemistry) utilizes the energy from acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid—to accelerate chemical reactions. researchgate.net This process creates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of reactive radical species and enhanced mass transfer. frontiersin.orgnih.gov

In the context of phenolic compound synthesis, ultrasound has been shown to decrease reaction times, reduce the required amount of catalyst, and lower the activation energy of reactions. nih.gov For example, ultrasound has been used to promote the enzymatic synthesis of phenolic acid derivatives in a solvent-free system, achieving high conversion in significantly less time than conventional stirring methods. nih.gov The application of ultrasound can facilitate the passage of compounds into a solution or extract and can promote reactions by generating reactive radicals like •OH from the sonolysis of water. nih.govresearchgate.net Studies have shown that weak ultrasonic irradiation can even increase the amount of phenolic compounds in complex mixtures like wine, possibly by inhibiting oxidation reactions or promoting extraction. researchgate.net This technique's ability to enhance reaction kinetics and yields makes it a valuable tool for the efficient synthesis of complex molecules like this compound. nih.govmdpi.com

Exploitation of Oxidopyrylium Cycloadditions for Guaiacol Derivative Construction

A powerful strategy for constructing complex cyclic architectures involves the use of oxidopyrylium [5+2] cycloaddition reactions. researchgate.net Research has demonstrated that oxidopyrylium cycloadducts derived from maltol (B134687) can serve as effective precursors for aryl-substituted 2-methoxyphenol (guaiacol) derivatives through an acid-mediated ring contraction cascade. researchgate.netnih.gov This method provides a novel pathway to valuable guaiacol-aryl structures, which are present in numerous biologically active compounds. nih.gov

The process begins with the cycloaddition between a maltol-derived oxidopyrylium ylide and an aryl acetylene. The resulting cycloadduct, when treated with an acid, undergoes a rearrangement to form the target guaiacol derivative. nih.gov A key finding in this area is that the choice of acid can significantly influence the final product structure. nih.govcuny.edu

Specifically, the synthesis of this compound has been successfully achieved using this methodology. When the cycloadduct derived from phenylacetylene was treated with boron trichloride, it yielded this compound in a 71% yield. nih.gov This reaction highlights a new utility for oxidopyrylium cycloadducts, potentially finding applications in natural product synthesis and medicinal chemistry. nih.gov

The versatility of this acid-promoted ring-contraction/aromatization cascade is demonstrated by its applicability to a range of substituted aryl acetylenes, yielding various 2-methoxy-5-arylphenol derivatives.

Table 1: Synthesis of 2-Methoxy-arylphenol Derivatives via Oxidopyrylium Cycloaddition This table showcases the substrate scope for the reaction of various aryl acetylene-derived cycloadducts with boron trichloride.

| Precursor Cycloadduct (from Aryl Acetylene) | Resulting 2-Methoxy-5-arylphenol Product | Yield (%) |

|---|---|---|

| Phenylacetylene | This compound | 71 |

| 4-Methoxyphenylacetylene | 2-Methoxy-5-(4-methoxyphenyl)phenol | 79 |

| 4-(Trifluoromethyl)phenylacetylene | 2-Methoxy-5-(4-(trifluoromethyl)phenyl)phenol | 73 |

| 3-Methoxyphenylacetylene | 2-Methoxy-5-(3-methoxyphenyl)phenol | 86 |

| 3,5-Dimethoxyphenylacetylene | 2-Methoxy-5-(3,5-dimethoxyphenyl)phenol | 73 |

Data sourced from research on acid-mediated rearrangements of oxidopyrylium cycloadducts. nih.gov

Synthesis of Key Precursors and Intermediates

The synthesis of complex molecules like this compound relies on the efficient preparation of key precursors and intermediates. This involves strategic derivatization of simpler molecules and the controlled generation of highly reactive species.

Strategies for Phenol Derivatization

The structural derivatization of phenols is a cornerstone of synthetic organic chemistry, providing access to a vast array of compounds. researchgate.netnih.gov A common approach involves analyzing the target molecule in terms of its basic structural fragments. nih.gov Many natural phenols can be deconstructed into common fragments such as phenol, phenylpropanoid, and benzoyl units. nih.govkib.ac.cn Derivatization strategies can then be applied to these fragments. nih.gov

For precursors to this compound, several classical and advanced derivatization strategies are relevant:

Selective Protection/Acylation: In polyphenolic compounds, selective protection or acylation of specific hydroxyl groups is crucial. For instance, methods have been developed for the selective acylation of phenolic hydroxyls over alcoholic ones. nih.gov

Selective Alkylation/Methylation: The introduction of methoxy groups, such as the one in guaiacol derivatives, often requires selective alkylation. Reagents and conditions can be chosen to target specific hydroxyl groups on a polyhydroxyflavone or other polyphenol backbone.

C-H Functionalization: Advanced strategies focus on the direct functionalization of aromatic C-H bonds. nih.gov This allows for the introduction of aryl groups or other substituents onto a phenol ring without pre-functionalization, offering a more efficient route.

Cross-Coupling Reactions: Suzuki cross-coupling reactions are widely used to create biaryl compounds, which is the core structure of this compound. This involves coupling a boronic acid derivative with an aryl halide.

These strategies are fundamental in building the necessary precursors for the final assembly of the target molecule. kib.ac.cn

Generation of Aryne Intermediates in Phenol Synthesis

Arynes are highly reactive, neutral intermediates that provide a powerful, transition-metal-free route to constructing densely functionalized biaryls. acs.orgnih.gov The generation of arynes under mild conditions has prompted a re-examination of this classical intermediate for modern synthetic challenges. nih.gov

One prominent method involves the use of Kobayashi precursors, which are o-(trimethylsilyl)aryl triflates. These precursors can generate arynes under extremely mild conditions. nih.gov A recently developed cascade reaction for synthesizing hindered 3-amino-2-aryl phenols utilizes this approach. acs.orgnih.gov The process involves:

Generation of an aryne intermediate from a functionalized Kobayashi precursor.

Nucleophilic addition of a secondary amine to the aryne.

An subsequent intramolecular aryl transfer (Smiles–Truce rearrangement) from an adjacent sulfonate group to form the C-C biaryl bond and unmask the phenol. acs.orgnih.gov

This method is notable for being free of transition metals and proceeding at room temperature. acs.org

Alternative strategies for aryne generation include the use of cyclic diaryl λ3-chloranes. These hypervalent chlorine compounds can act as aryne precursors for subsequent C-C and C-O bond-forming reactions with phenols. nih.gov Trapping experiments with reagents like 2,5-dimethylfuran (B142691) have confirmed the generation of the aryne intermediate in these systems. nih.gov Such methods allow for the synthesis of multisubstituted arenes from simple phenol starting materials, showcasing the versatility of aryne chemistry. thieme-connect.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several approaches are relevant to the synthesis of this compound and its biaryl phenol analogues.

Mechanochemistry: The use of ball milling offers a sustainable alternative to traditional solvent-based synthesis. A mechanochemical approach has been successfully applied to the alkylation of 2-phenylphenol (B1666276), a structurally related compound. acs.org This solvent-free method can lead to high yields while minimizing solvent waste. acs.org

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water is a key principle of green chemistry. The synthesis of a Schiff base derived from vanillin (B372448) (a methoxyphenol) and an aniline (B41778) derivative was achieved using water as a solvent with a simple stirrer method, resulting in a high yield of 95%. researchgate.net Suzuki cross-coupling reactions to form biaryl compounds have also been designed to use water as the sole reaction solvent, which is non-flammable and non-toxic.

Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste. The development of efficient catalysts, such as palladium on carbon for cross-coupling reactions or carbonate catalysts in molten-state reactions, enhances the sustainability of synthetic routes. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Reactions like cycloadditions and cascade reactions are often highly atom-economical.

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 5 Phenylphenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methoxy-5-phenylphenol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a phenylphenol like 2-phenylphenol (B1666276), the aromatic protons typically appear in the range of 7 to 8 δ. libretexts.org The proton of the hydroxyl group (-OH) is characteristically broad and can appear over a wide range from 3 to 8 δ. libretexts.org For this compound, specific shifts would be expected. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, likely around 3.8-4.0 ppm. The protons on the phenyl-substituted ring and the methoxyphenol ring would exhibit complex splitting patterns (multiplets) in the aromatic region, influenced by their relative positions and coupling with each other.

The ¹³C NMR spectrum provides complementary information. Carbon atoms attached to the electron-withdrawing hydroxyl group are deshielded and absorb at lower fields, typically in the 50 to 80 δ range for alcohols, with phenols showing signals in the aromatic region. libretexts.org In substituted 4-phenylphenols, the carbon signals have been extensively studied, showing good agreement between experimental and theoretically calculated values. tandfonline.com For this compound, the carbon of the methoxy group would appear around 55-60 ppm. The aromatic carbons would generate a series of signals between approximately 110 and 160 ppm, with the carbons directly bonded to the oxygen atoms (C-OH and C-OCH₃) and the carbon at the biphenyl (B1667301) linkage appearing at the lower field end of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This table is generated based on typical values for related structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | 4.5 - 5.5 (broad s) | - |

| Methoxy -OCH₃ | ~3.9 (s) | ~56 |

| Aromatic C-H | 6.8 - 7.6 (m) | 110 - 130 |

| Aromatic C-O | - | 145 - 155 |

| Aromatic C-C (biphenyl link) | - | 125 - 140 |

| Aromatic C (substituted) | - | 130 - 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Compound Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands.

A prominent and broad absorption band is expected in the region of 3300-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. Studies on substituted phenols have shown that this band's position can be influenced by factors like intramolecular hydrogen bonding. tandfonline.comtandfonline.com The C-H stretching vibrations of the aromatic rings would appear as a series of sharp peaks around 3000-3100 cm⁻¹. The C-H stretching of the methoxy group would be observed just below 3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ is particularly useful for confirming the identity of the compound. Key absorptions include:

Aromatic C=C stretching: Strong bands around 1500 and 1600 cm⁻¹ are characteristic of the benzene (B151609) rings. libretexts.org

C-O stretching: A strong band for the phenolic C-O stretch is typically found around 1200-1250 cm⁻¹. The aryl ether C-O stretching from the methoxy group will also appear in this region.

O-H bending: An in-plane O-H bending vibration may be observed around 1350-1400 cm⁻¹.

Out-of-plane C-H bending: These bands, appearing between 700 and 900 cm⁻¹, are diagnostic of the substitution pattern on the aromatic rings.

In situ ATR-FTIR spectroscopy has been used to monitor the electrochemical oxidation of substituted phenols, identifying the vibrational stretches of the resulting oxidation products. ucl.ac.ukresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3300 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Methoxy -CH₃ | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1200 - 1250 | Strong |

| Methoxy C-O | C-O Stretch (Asymmetric) | 1230 - 1270 | Strong |

| Methoxy C-O | C-O Stretch (Symmetric) | ~1020 | Medium |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and assessing the purity of this compound. In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Using a technique like electrospray ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. xml-journal.net For this compound (C₁₃H₁₂O₂), the expected exact mass is 200.0837 u. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural information. For phenolic compounds and biphenyl derivatives, common fragmentation pathways include the loss of small neutral molecules. libretexts.orgacs.org For this compound, potential fragmentations could involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Cleavage of the ether bond.

Loss of water (H₂O) from the molecular ion, which is a characteristic fragmentation for some alcohols and phenols. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is also a suitable method, often requiring derivatization of the polar hydroxyl group to improve chromatographic performance. nih.govnih.gov

UV/Vis Absorption and Emission Spectroscopy in Conformational Analysis

UV/Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the compound's conjugated π-electron system. For this compound, the biphenyl core and the substituted phenol (B47542) ring constitute the chromophore.

The UV/Vis spectrum is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions correspond to π → π* transitions within the aromatic rings. The presence of the hydroxyl and methoxy substituents (auxochromes) can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect compared to unsubstituted biphenyl.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been successfully employed to simulate the electronic transitions and UV-Vis spectra of substituted phenylphenols, showing good agreement with experimental data. tandfonline.com Such studies can help understand the origin of electronic transitions and the influence of substituents on the absorption maxima (λ_max). tandfonline.com The conformation of the molecule, specifically the dihedral angle between the two phenyl rings, significantly influences the extent of π-conjugation and thus the position and intensity of the absorption bands.

X-ray Crystallography for Azo-Derivatives of Phenylphenols

For azo-derivatives of phenylphenols, X-ray crystallography reveals key structural features:

Configuration: The azo group (-N=N-) typically adopts a more stable trans configuration. researchgate.net

Planarity: The azobenzene (B91143) moiety is often nearly planar. researchgate.net

Dihedral Angle: The angle between the two phenyl rings of the biphenyl unit is a critical parameter. For example, in 2-(4-Methoxyphenylazo)-4-phenylphenol, the dihedral angle between the azobenzene moiety and the substituted phenyl group is approximately 23°. researchgate.net

Intramolecular Hydrogen Bonding: A common feature is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the azo group (O-H···N). researchgate.net

These structural details are crucial for understanding the material's properties, such as its behavior as a liquid crystal or a photoresponsive material. researchgate.nettandfonline.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection in Related Compounds

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound is not a radical itself, its corresponding phenoxyl radical can be generated through oxidation. ESR is the primary method for studying these radicals. kglmeridian.com

The oxidation of phenolic compounds, including phenylphenols, leads to the formation of phenoxyl radicals. nih.govresearchgate.net ESR spectroscopy can provide:

Confirmation of Radical Formation: The appearance of an ESR signal confirms the presence of radical species.

Structural Information: The g-value and hyperfine coupling constants obtained from the ESR spectrum can help identify the structure of the radical and the distribution of the unpaired electron's spin density within the molecule. nih.govtandfonline.com

Radical Stability and Reactivity: ESR can be used to measure the relative concentrations and stability of different phenoxyl radicals. kglmeridian.com Techniques like spin trapping, often using agents like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), are employed to detect and identify transient radicals. nih.govtandfonline.comresearchgate.net

Studies on various phenolic antioxidants have used ESR to characterize the electrochemically generated radicals and to follow their subsequent reactions. nih.govtandfonline.comrsc.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its derivatives.

Analytical HPLC: This is used to determine the purity of a sample, quantify its concentration, and resolve it from impurities or other components in a mixture. A reversed-phase HPLC method, typically using a C18 column, is well-suited for biphenyl derivatives. oup.com The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape. oup.com Detection is commonly performed using a UV detector, set to a wavelength where the compound absorbs strongly.

Preparative HPLC: When larger quantities of the pure compound are needed, preparative HPLC is employed. This uses larger columns and higher flow rates to isolate the compound of interest from a reaction mixture or natural extract. google.comnih.gov The principles are the same as analytical HPLC, but the goal is isolation rather than just quantification. nasc.ac.in The collected fractions corresponding to the desired peak are then evaporated to yield the purified compound. Both analytical and preparative HPLC can be coupled with mass spectrometry (HPLC-MS) for simultaneous separation and mass identification, which is a powerful tool for confirming the identity of the peaks. oup.comnasc.ac.in

Metabolism and Biotransformation Studies of 2 Methoxy 5 Phenylphenol Analogues

Absorption, Distribution, and Elimination Pathways in Mammalian Systems

Studies in various mammalian species, including mice, rats, and humans, have demonstrated that ortho-phenylphenol (OPP) is readily absorbed and rapidly eliminated. nih.govtandfonline.com Following oral administration in male mice, 84% to 98% of the administered dose was recovered in the urine within 48 hours. nih.govtandfonline.com Similarly, in female and male rats, 86% and 89% of an oral dose were respectively found in the urine within 24 hours. nih.govtandfonline.com

In human volunteers exposed to a dermal dose, OPP was also quickly eliminated, with 99% of the absorbed dose being excreted in the urine within 48 hours. nih.govtandfonline.com After dermal application, approximately 43% of the dose is absorbed through the skin. publisso.de The absorbed compound is then rapidly cleared from the body, primarily via the kidneys. publisso.de This rapid excretion, mainly through urine, indicates a low potential for accumulation in tissues, including the urinary bladder, even with repeated exposure. who.int

The pharmacokinetic profile suggests that absorption is the rate-limiting step in the clearance of dermally applied OPP. While the absorption half-life is approximately 10 hours, the renal clearance is much faster, with a half-life of about 0.8 hours. publisso.de

| Species | Route of Administration | Percentage of Dose Excreted in Urine | Time Frame | Reference |

| Mouse (male) | Oral | 84% - 98% | 48 hours | nih.gov, tandfonline.com |

| Rat (female) | Oral | 86% | 24 hours | nih.gov, tandfonline.com |

| Rat (male) | Oral | 89% | 24 hours | nih.gov, tandfonline.com |

| Human | Dermal | 99% (of absorbed dose) | 48 hours | nih.gov, tandfonline.com |

Identification and Characterization of Major Metabolites

The biotransformation of OPP primarily involves Phase I oxidation followed by Phase II conjugation reactions, leading to the formation of several metabolites that are more water-soluble and readily excreted. The main metabolic pathways are the conjugation of the parent compound or its hydroxylation, followed by conjugation. who.int

Glucuronidation is a significant pathway in the metabolism of OPP. The direct conjugation of OPP with glucuronic acid forms 2-phenylphenol-glucuronide. nih.govnih.gov This metabolite has been identified in mice, rats, and humans. nih.gov In low-dose studies, OPP-glucuronide accounted for 29% of urinary metabolites in mice, 7% in rats, and 4% in humans. nih.gov

Furthermore, the primary oxidative metabolite, phenylhydroquinone (B131500) (PHQ), also undergoes glucuronidation to form 2,5-dihydroxybiphenyl-glucuronide. nih.govnih.gov Conjugates of PHQ were found to constitute 12% of an administered dose in mice, 5% in rats, and 15% in humans. nih.gov

Sulfation represents the predominant metabolic pathway for OPP at low doses across mice, rats, and humans. nih.govtandfonline.com Sulfate (B86663) conjugates of the parent compound accounted for a significant portion of urinary metabolites: 57% in male mice, 82% in male rats, and 69% in male human volunteers following dermal exposure. nih.govtandfonline.com In rats, OPP sulfate is the major excreted metabolite. fao.org A notable metabolite, the sulfate conjugate of 2,4'-dihydroxybiphenyl, has also been identified in both rats and humans, comprising 3% and 13% of the dose, respectively. nih.gov

The initial step in the oxidative metabolism of OPP is hydroxylation, which primarily yields 2,5-dihydroxybiphenyl, also known as phenylhydroquinone (PHQ). nih.govfao.org This reaction is a key part of the Phase I metabolic process. nih.gov PHQ can be further oxidized to form phenyl-1,4-benzoquinone (PBQ). nih.govfao.org While PHQ is a major initial metabolite, both free PHQ and PBQ are generally not detected in the urine of mice, rats, or humans, as they are rapidly conjugated. nih.govfao.org These oxidative metabolites, particularly PBQ, have been noted for their potential to generate reactive oxygen species. nih.gov

| Metabolite Class | Specific Metabolite | Species Detected In | Reference |

| Glucuronide Conjugates | 2-phenylphenol-glucuronide | Mouse, Rat, Human | nih.gov |

| 2,5-dihydroxybiphenyl-glucuronide | Rat | nih.gov, nih.gov | |

| Sulfate Conjugates | 2-phenylphenol-sulfate | Mouse, Rat, Human | nih.gov, tandfonline.com |

| 2,4'-dihydroxybiphenyl-sulfate | Rat, Human | nih.gov | |

| Oxidative Metabolites | Phenylhydroquinone (PHQ) | Mouse, Rat, Human | nih.gov, fao.org |

| Phenylbenzoquinone (PBQ) | Rat | fao.org |

Gender can significantly influence the metabolic pathways of xenobiotics. For phenolic compounds similar to OPP, such as bisphenol A (BPA), gender-specific differences in metabolism have been observed. dphen1.com In one study, men were found to have significantly higher levels of BPA-glucuronide, whereas women had higher levels of BPA-sulfate. dphen1.com This suggests different efficiencies or preferences in conjugation pathways between genders. dphen1.com

In studies with rats, sex differences in the metabolism of sodium o-phenylphenate were also evident. Male rats excreted more than seven times the amount of the metabolite 2,5-dihydroxybiphenyl (as glucuronide) in their urine compared to female rats. nih.gov This highlights that the capacity to metabolize these compounds can be substantially different between sexes. nih.govnih.gov For other phenolic compounds, gender differences in pharmacokinetics and tissue distribution have also been reported in rats, with female rats showing a shorter half-life and larger clearance. nih.gov

Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of OPP and its analogues is initiated by Phase I enzymes, with the Cytochrome P450 (CYP) superfamily playing a central role. nih.gov CYP enzymes catalyze the oxidation of OPP, converting it to hydroxylated metabolites like phenylhydroquinone (PHQ). nih.govtandfonline.com This hydroxylation is a critical activation step that precedes Phase II conjugation. tandfonline.comnih.gov

Specifically, in vitro studies have identified that human CYP1A2 has a high capacity for the p-hydroxylation of OPP to form PHQ. tandfonline.com In rats, the male-specific CYP2C11 and CYP2E1 are significantly involved in this metabolic activation. tandfonline.com The activity of these microsomal enzymes facilitates the conversion of the lipophilic parent compound into more polar metabolites. nih.gov Following this initial oxidation by CYP450, the resulting metabolites are efficiently conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases, to form the glucuronide and sulfate conjugates that are then excreted. nih.govresearchgate.net

Role of Metabolism in Biological Activity and Toxicological Outcomes

The metabolic fate of 2-methoxy-5-phenylphenol analogues is a crucial determinant of their biological and toxicological profiles. Biotransformation processes, primarily occurring in the liver, can lead to either detoxification and elimination or, conversely, to metabolic activation, yielding reactive intermediates with enhanced biological activity or toxicity. researchgate.netnih.gov The balance between these competing pathways dictates the ultimate outcome following exposure.

The primary metabolic routes for simple biphenyl (B1667301) and phenylphenol compounds involve a two-phase process. askthescientists.com Phase I reactions, catalyzed predominantly by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups, typically through hydroxylation. nih.gov Phase II reactions then involve the conjugation of these groups with endogenous molecules (e.g., glucuronic acid, sulfate, or glutathione) to form more water-soluble metabolites that are readily excreted. nih.govxcode.life

A well-studied analogue, ortho-phenylphenol (OPP), provides significant insight into the role of metabolism in toxicological outcomes. The hydroxylation of OPP, a Phase I reaction, leads to the formation of 2,5-dihydroxybiphenyl, also known as phenylhydroquinone (PHQ). tandfonline.comtandfonline.com This metabolic step is a critical bioactivation pathway, as PHQ is a major cytotoxic metabolite. tandfonline.com Studies have identified specific CYP isoenzymes responsible for this transformation; in humans, CYP1A2 is heavily involved, while in rats, CYP2C11 and CYP2E1 play significant roles. tandfonline.comtandfonline.com

The cytotoxicity of PHQ is linked to its ability to undergo further oxidation to phenylbenzoquinone (PBQ) via a semiquinone radical. tandfonline.com Both PHQ and PBQ are reactive species capable of causing cellular damage. Research has shown that these metabolites can induce DNA single-strand scission and chromosomal aberrations, highlighting their genotoxic potential. tandfonline.comnih.gov The formation of these reactive metabolites is directly correlated with the cytotoxic and cytogenetic effects observed with OPP. nih.gov

Conversely, detoxification pathways are essential for mitigating the harmful effects of these analogues and their metabolites. The primary detoxification route is through Phase II conjugation. nih.gov The parent compound (e.g., OPP) and its hydroxylated metabolite (PHQ) can be conjugated with glucuronic acid or sulfate, rendering them more hydrophilic and facilitating their elimination from the body. nih.gov Another critical detoxification mechanism is conjugation with glutathione (B108866) (GSH). nih.govnih.gov The depletion of cellular GSH has been shown to enhance the cytotoxicity induced by PHQ, indicating that GSH plays a protective role by neutralizing this reactive metabolite. nih.gov Therefore, the toxicological outcome is highly dependent on the efficiency of these conjugation pathways relative to the rate of metabolic activation. nih.gov

The interplay between these metabolic pathways is summarized in the table below, using ortho-phenylphenol as a representative analogue.

Table 1: Metabolic Pathways of ortho-phenylphenol and Their Toxicological Significance

| Pathway | Metabolic Transformation | Key Enzymes/Molecules | Biological/Toxicological Consequence | References |

|---|---|---|---|---|

| Metabolic Activation (Phase I) | ortho-phenylphenol → Phenylhydroquinone (PHQ) | Cytochrome P450 (Human: CYP1A2; Rat: CYP2C11/CYP2E1) | Bioactivation to a major cytotoxic and genotoxic metabolite. | tandfonline.comtandfonline.com |

| Further Oxidation | Phenylhydroquinone (PHQ) → Phenylbenzoquinone (PBQ) | Auto-oxidation | Formation of a highly reactive metabolite that can damage DNA. | tandfonline.comnih.gov |

| Detoxification (Phase II) | ortho-phenylphenol / PHQ → Glucuronide Conjugates | UDP-glucuronosyltransferases (UGTs) | Increased water solubility, facilitating renal excretion. | nih.gov |

| Detoxification (Phase II) | ortho-phenylphenol / PHQ → Sulfate Conjugates | Sulfotransferases (SULTs) | Increased water solubility, facilitating renal excretion. | nih.gov |

| Detoxification (Phase II) | Phenylhydroquinone (PHQ) → Glutathione Conjugate | Glutathione S-transferases (GSTs), Glutathione (GSH) | Neutralization of the reactive PHQ metabolite, preventing cellular damage. | nih.govnih.gov |

Environmental Fate and Degradation Mechanisms of Phenol Derivatives

Photodegradation Pathways in Aqueous Solutions

Photodegradation is a significant abiotic process that can contribute to the transformation of phenolic compounds in aquatic environments. The absorption of ultraviolet (UV) radiation can lead to the breakdown of these molecules into various intermediates. For instance, 2-phenylphenol (B1666276) (OPP), a structurally related compound, has been shown to degrade when exposed to sunlight. epa.gov

The presence of oxygen can influence the rate and pathway of photodegradation for many organic compounds. For some phenolic compounds, the photolytic degradation is dependent on the oxygen concentration in the reaction solution. However, in studies involving certain substituted phenols, the presence of radical and singlet oxygen scavengers did not significantly affect the photolytic degradation, suggesting that direct photolysis may be a primary degradation pathway.

The photodegradation of phenylphenol isomers often results in the formation of various phototransformation intermediates. A common intermediate identified in the photodegradation of ortho-phenylphenol is 2,5-dihydroxybiphenyl. nih.gov This suggests that hydroxylation of the aromatic rings is a key step in the transformation process. Further degradation can lead to ring cleavage and the formation of smaller organic acids. The proposed metabolic pathway for ortho-phenylphenol by Sphingomonas haloaromaticamans involves the formation of 2,3-dihydroxybiphenyl. researchgate.net

Table 1: Potential Photodegradation Intermediates of Phenylphenol Derivatives

| Parent Compound | Potential Intermediate |

| ortho-phenylphenol | 2,3-dihydroxybiphenyl |

| ortho-phenylphenol | 2,5-dihydroxybiphenyl |

This table is based on data for structurally similar compounds and represents potential pathways for 2-Methoxy-5-phenylphenol.

Microbial Metabolism in Environmental Compartments (e.g., soil)

Microbial degradation is a crucial process in the removal of organic compounds from soil and water. A wide range of microorganisms, including bacteria and fungi, have been shown to metabolize biphenyl (B1667301) and its derivatives. nih.govmedcraveonline.com These microbes possess enzymatic systems capable of breaking down the stable aromatic structure of these compounds. The initial step in the aerobic biodegradation of biphenyls is often catalyzed by biphenyl dioxygenase, which introduces hydroxyl groups onto the aromatic ring. researchgate.net This hydroxylation makes the compound more susceptible to further degradation.

Numerous soil microbes have been identified with the capability to degrade polychlorinated biphenyls (PCBs), which are derivatives of biphenyl. medcraveonline.com Genera such as Pseudomonas, Rhodococcus, Bacillus, and Sphingomonas are known to play a role in the degradation of these compounds. medcraveonline.comresearchgate.net The metabolic pathways generally involve the conversion of biphenyl to dihydrodiol, followed by dehydrogenation to form dihydroxybiphenyl, and subsequent ring cleavage. Given the structural similarity, it is plausible that similar microbial pathways could be involved in the degradation of this compound in soil environments.

Persistence and Mobility in Environmental Systems

The persistence and mobility of phenolic compounds in the environment are influenced by their chemical structure, water solubility, and susceptibility to degradation processes. proquest.com Generally, compounds with lower water solubility tend to sorb more strongly to soil and sediment, which can decrease their mobility but increase their persistence. Phenolic compounds can exist in various forms in the soil: dissolved, sorbed, and polymerized into humic substances. nih.gov

2-phenylphenol is not expected to be persistent in the environment. herts.ac.uk It is readily biodegradable and undergoes rapid abiotic degradation in both air and water. industrialchemicals.gov.auwho.int In aqueous environments, it is stable to hydrolysis at various pH levels but degrades completely when exposed to sunlight. epa.gov The mobility of phenolic compounds in soil is also affected by soil properties such as organic matter content and pH. researchgate.net

Bioaccumulation Potential in Biological Systems

The bioaccumulation potential of a compound refers to its ability to be taken up and stored in the tissues of living organisms. This is often related to the compound's lipophilicity, which can be estimated by its octanol-water partition coefficient (Log P). While specific data for this compound is not available, information on related compounds can provide insights. For instance, 2-phenylphenol is considered not to be bioaccumulative. industrialchemicals.gov.au

Hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs) have been detected in various environmental samples and animal tissues. researchgate.netnih.gov The accumulation of these hydroxylated compounds suggests that while the parent compounds may be metabolized, the resulting metabolites can still persist and accumulate in organisms. nih.gov Studies on different porpoise species have shown varying concentrations of OH-PCBs in their blood, indicating species-specific differences in metabolic capacities and accumulation. nih.gov The bioaccumulation of these metabolites is a concern as they can exhibit toxicity. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Modifications on Biological Activities

The nature, position, and electronic properties of substituents on the phenol (B47542) and phenyl rings of 2-Methoxy-5-phenylphenol analogues play a pivotal role in defining their biological activity profiles. Modifications to the hydroxyl, methoxy (B1213986), alkyl, and phenyl groups can significantly alter antioxidant capacity, cytotoxicity, and other pharmacological effects.

The phenolic hydroxyl (-OH) and methoxy (-OCH3) groups are fundamental to the biological activity of many phenolic compounds. The antioxidant capability of these molecules is often centered around the hydrogen-donating ability of the phenolic hydroxyl group. nih.govnih.gov The number and position of both hydroxyl and methoxy groups on the aromatic ring are directly related to their antioxidant potential. nih.govnih.gov

Studies on various phenolic acids have demonstrated that both phenolic hydroxyl and methoxy groups significantly enhance antioxidant activity. nih.govresearchgate.net The methoxy group, being an electron-donating group, can increase the electron density of the benzene (B151609) ring, which in turn decreases the dissociation energy of the phenolic hydroxyl bond, thereby facilitating the scavenging of free radicals. researchgate.net Generally, an increase in the number of methoxyl groups correlates with higher antioxidant activity. nih.govresearchgate.net For instance, in DPPH and FRAP assays, the antioxidant activity of phenolic acids was observed to follow the trend: 4-hydroxy-3,5-dimethoxy > 4-hydroxy-3-methoxy > 3-hydroxy-4-methoxy > 4-hydroxy > 3-hydroxy. nih.gov This highlights the synergistic effect of multiple electron-donating substituents.

The presence of a methoxy group ortho to the hydroxyl group, as seen in this compound, can also lead to the formation of an intramolecular hydrogen bond, which may influence the compound's antioxidant activity and reactivity in different solvent systems. researchgate.net

Table 1: Illustrative Antioxidant Activity of Phenolic Acids with Varying Hydroxy and Methoxy Substitution Patterns This table is generated based on general findings in the provided sources and serves as an illustrative example.

| Compound Analogue | Number of -OH Groups | Number of -OCH3 Groups | Relative Antioxidant Activity (Illustrative) |

|---|---|---|---|

| 4-Hydroxybenzoic acid | 1 | 0 | + |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | 1 | 1 | ++ |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | 1 | 2 | +++ |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 2 | 0 | +++ |

The substituents on the phenyl ring system of biphenyl (B1667301) compounds significantly influence their biological properties. In the case of this compound, the 5-phenyl substituent is a key structural feature.

Correlation Between Electronic Properties and Antioxidant Activity

A strong correlation exists between the electronic properties of phenolic compounds and their antioxidant activity. The ability of a phenol to donate a hydrogen atom or an electron to a free radical is governed by its electronic structure. Key parameters used to quantify this relationship include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA).

Research has shown a strong correlation between the electronic properties of substituents, often quantified by the Hammett constant (σ), and the ionization potential or proton affinity of para-substituted phenols. researchgate.net Electron-donating groups lower the BDE of the phenolic O-H bond, making it easier to donate a hydrogen atom to a free radical. This enhances the antioxidant activity through the Hydrogen Atom Transfer (HAT) mechanism. nih.gov

Similarly, these electronic properties influence the Single-Electron Transfer followed by Proton Transfer (SET-PT) and Sequential Proton-Loss Electron Transfer (SPLET) mechanisms of antioxidant action. nih.gov The introduction of metal ions can also alter the electronic cloud around the aromatic ring, potentially reducing the energy required for the dissociation of hydroxyl groups and thereby boosting antioxidant capacity. nih.gov

Relationship Between Redox Potential and Cytotoxicity

The redox properties of phenolic compounds are closely linked to their potential to induce cytotoxicity. While antioxidants are generally protective, under certain conditions, they can exhibit pro-oxidant activity, leading to cellular damage. The cytotoxicity of some phenols is attributed to their ability to form potentially toxic phenoxyl-free radicals. epa.gov

The redox potential of a compound determines its tendency to be oxidized or reduced. Phenols with lower redox potentials are more easily oxidized and can participate in redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components like DNA, lipids, and proteins. For example, metabolites of o-phenylphenol, such as phenylhydroquinone (B131500) and phenylbenzoquinone, can generate ROS through their redox cycling properties, leading to oxidative DNA lesions. While this specific data is for a related compound, it highlights the general principle that the redox potential of phenolic compounds and their metabolites is a critical determinant of their cytotoxic effects.

Computational Approaches to SAR/QSAR Modeling (e.g., DFT studies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the SAR and QSAR of phenolic antioxidants. nih.govnih.gov DFT calculations allow for the determination of various physicochemical properties that are correlated with biological activity. nih.gov These computational studies are pivotal in understanding the mechanisms behind the antioxidant effectiveness of these molecules. nih.gov

DFT can be used to calculate key thermodynamic parameters related to different antioxidant mechanisms, such as:

Bond Dissociation Enthalpy (BDE): Related to the HAT mechanism.

Ionization Potential (IP): Related to the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): Related to the SPLET mechanism.

Proton Affinity (PA): Also related to the SPLET mechanism.

Electron Transfer Enthalpy (ETE): Related to the SET-PT and SPLET mechanisms. nih.govresearchgate.net

By calculating these parameters for a series of related compounds, researchers can build QSAR models that predict the antioxidant activity of novel analogues. researchgate.netnih.gov These models can establish mathematical relationships between molecular descriptors (e.g., electronic, topological, constitutional) and the observed biological activity. researchgate.netnih.gov For instance, a QSAR study on phenolic compounds revealed that their anti-DPPH radical activity was correlated with drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. researchgate.netnih.gov Such computational approaches guide the rational design of new compounds with enhanced antioxidant potential by predicting their activity before synthesis. researchgate.netnih.gov

Research on Derivatives and Analogues of 2 Methoxy 5 Phenylphenol

Design and Synthesis of Novel Aryl-Substituted Guaiacol (B22219) Derivatives

The synthesis of aryl-substituted guaiacol derivatives, including 2-methoxy-5-phenylphenol, is of significant interest due to their presence in numerous natural products and biologically active synthetic compounds. rsc.org Researchers have developed various methodologies to construct these valuable molecular architectures.

One innovative approach involves the acid-mediated rearrangement of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. rsc.orgnih.gov This method provides a novel pathway to generate aryl-substituted guaiacol derivatives. Specifically, the reaction of these cycloadducts with boron trichloride (B1173362) leads to the formation of 2-methoxy-5-arylphenol molecules. rsc.orgnih.gov This acid-promoted ring-contraction and aromatization cascade process represents a new utility for oxidopyrylium cycloadducts in organic synthesis. rsc.orgnih.gov

Another strategy for the synthesis of 2-arylphenols from guaiacols involves a formal bismuth(V)-mediated C–O arylation. acs.org This method relies on the selective electrophilic arylation at the more substituted position 2 of the guaiacol ring, followed by a deoxygenative rearomatization. acs.orgnih.gov This approach provides modular access to 2,4-cyclohexadienones, which serve as key intermediates. acs.orgnih.gov The initial arylation is compatible with a range of boronic acids, allowing for the synthesis of a diverse array of substituted guaiacol derivatives. acs.orgnih.gov

These synthetic strategies are valuable for medicinal chemistry and total synthesis efforts, providing access to compounds with potential biological activities. rsc.orgnih.gov The ability to introduce various aryl groups at different positions on the guaiacol ring allows for the fine-tuning of the molecule's properties.

| Synthetic Method | Key Reagents | Product Type | Reference |

| Acid-mediated rearrangement of oxidopyrylium cycloadducts | Boron trichloride, Methane (B114726) sulfonic acid | 2-methoxy-5-arylphenols, 2-methoxy-4-aryl-6-methylphenols | rsc.orgnih.gov |

| Bismuth(V)-mediated C–O arylation | Arylbismacycle, mCPBA | 2-arylphenols | acs.org |

Exploration of Chalcone (B49325) Analogues with Hydroxy and Methoxy (B1213986) Substituents

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds that have been extensively studied for their diverse biological activities. The presence of hydroxy and methoxy substituents on the aromatic rings of chalcones plays a crucial role in their biological properties. nih.gov

Structure-activity relationship studies have revealed that the number and position of these substituents significantly influence the antioxidant, anti-inflammatory, and anticancer activities of chalcone analogues. nih.govmdpi.com For instance, the presence of a free hydroxyl group is often associated with enhanced antioxidant activity. nih.govnih.gov The α,β-double bond and a catechol moiety in the B ring are also important structural features for radical scavenging properties. nih.gov

The synthesis of these chalcone analogues is typically achieved through the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base. nih.gov The choice of base can influence the reaction outcome, with sodium hydride being effective for the synthesis of 2′-hydroxychalcone derivatives. mdpi.com

Research has shown that methoxy-substituted chalcones exhibit a range of biological activities, including monoamine oxidase (MAO) inhibition. researchgate.net The position of the methoxy group on the aromatic rings can determine the selectivity for MAO-A or MAO-B inhibition. researchgate.net For example, a methoxy group at the para-position of the B ring has been associated with hMAO-B inhibitory activity. researchgate.net

| Chalcone Analogue | Substituents | Noted Biological Activity | Reference |

| 2′,4′,4-Trihydroxychalcone | 2'-OH, 4'-OH, 4-OH | Antioxidant, Anti-butyrylcholinesterase | mdpi.com |

| 4-Hydroxy-4′-methoxychalcone | 4-OH, 4'-OCH3 | Anti-inflammatory | nih.gov |

| Chalcone with two hydroxy substituents on ring B | -OH groups on ring B | LOX inhibition, DPPH radical scavenging | nih.gov |

Development of Poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV) and its Copolymers

Poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], commonly known as MEH-PPV, is a well-studied semiconducting polymer derived from a functionalized phenylene precursor. ossila.com The presence of the methoxy and 2-ethylhexyloxy side chains enhances the solubility of the polymer in common organic solvents, facilitating its processing for device fabrication. ossila.com

MEH-PPV is a key material in the field of organic electronics, with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and polymer light-emitting diodes (PLEDs). ossila.com Its photophysical and electronic properties, such as its absorption and emission spectra, as well as its HOMO and LUMO energy levels, are crucial for its performance in these devices. ossila.com

To further enhance its properties, MEH-PPV has been incorporated into copolymers. For example, a copolymer of MEH-PPV with poly(N-vinylcarbazole) (PVK) has been synthesized, exhibiting improved thermal stability and unique optical properties compared to the individual homopolymers. researchgate.net Similarly, a copolymer with poly(3-hexylthiophene) (P3HT) has been theoretically studied, showing potential for improved optoelectronic properties for use in organic solar cells. mdpi.com The combination of MEH-PPV as a donor material with fullerene derivatives like PCBM as an acceptor is a common strategy in the active layer of organic solar cells. proquest.com

The synthesis of MEH-PPV can be achieved through various polymerization methods, and efforts have been made to develop more efficient and accessible synthetic routes for educational purposes. semanticscholar.org

| Polymer/Copolymer | Key Features | Potential Applications | Reference |

| MEH-PPV | Good solubility, semiconducting | OPVs, OFETs, PLEDs | ossila.com |

| (PVK)x-(MEH-PPV)y | Improved thermal stability, unique optical properties | Optoelectronics | researchgate.net |

| MEH-PPV-P3HT | Potentially low band gap, charge transfer properties | Organic solar cells | mdpi.com |

| PVK-MEH-PPV/PCBM Composite | Charge transfer between donor and acceptor | Active layer for organic solar cells | proquest.com |

Functionalization of Phenols for Specific Applications (e.g., Sol-Gel Coatings)

The direct C–H functionalization of phenols is a powerful tool in organic synthesis for creating more complex molecules from simple, readily available starting materials. nih.gov This approach allows for the introduction of various functional groups onto the phenol (B47542) ring, which can be tailored for specific applications. nih.gov

One such application is in the development of functional coatings using the sol-gel process. researchgate.net Sol-gel chemistry provides a versatile method for preparing thin films and coatings with a wide range of properties. academie-sciences.fr The process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a sol, which is then deposited and converted into a gel and finally a solid coating. academie-sciences.fr

Phenolic compounds can be incorporated into sol-gel systems to impart specific functionalities. For instance, the hydroxyl group of a phenol can interact with the sol-gel network. mdpi.com The functionalization of sol-gel coatings with organic molecules, including those with phenolic structures, can enhance properties such as corrosion resistance. researchgate.net These hybrid organic-inorganic coatings can provide an effective barrier against aggressive environments. researchgate.net

The development of these functionalized coatings has applications in various fields, including optics, electronics, and protective layers. academie-sciences.fr For example, sol-gel coatings are used for antireflective and mirror coatings in high-power laser systems. academie-sciences.fr

| Application | Functionalization Approach | Key Benefit | Reference |

| Complex Phenol Synthesis | Direct C–H functionalization | Efficient increase in molecular complexity | nih.gov |

| Functional Coatings | Sol-gel process with incorporated phenols | Tailorable surface properties (e.g., corrosion resistance) | researchgate.netresearchgate.net |

| Optical Coatings | Dielectric-based sol-gel materials | High laser damage threshold | academie-sciences.fr |

Comparison with Naturally Occurring Phenols (e.g., Eugenol (B1671780), Vanillin)

This compound shares a common structural feature with several naturally occurring phenols, namely the guaiacol (2-methoxyphenol) core. Two prominent examples are eugenol and vanillin (B372448), both of which are widely used in the flavor and fragrance industries. scispace.com

Eugenol, the major component of clove oil, possesses a 4-allyl-2-methoxyphenol structure. scispace.com It serves as a versatile starting material for the synthesis of other valuable compounds. One of the most notable transformations of eugenol is its oxidation to produce vanillin (4-hydroxy-3-methoxybenzaldehyde). scispace.com Various methods have been developed for this conversion, including oxidation with nitrobenzene. scispace.com

Vanillin itself is a key flavoring agent and can be further modified to create other derivatives with interesting properties. For example, the aldehyde group of vanillin can be reduced to form vanillyl alcohol, which has been reported to have higher antioxidant activity than vanillin. scispace.com

The comparison of this compound with eugenol and vanillin highlights the importance of the substitution pattern on the guaiacol ring in determining the compound's properties and applications. While eugenol and vanillin are primarily known for their organoleptic properties, the introduction of a phenyl group at the 5-position in this compound leads to a biphenyl (B1667301) structure with different electronic and steric characteristics, opening up possibilities for its use in materials science and medicinal chemistry.

| Compound | Chemical Name | Key Structural Feature | Primary Application |

| Eugenol | 4-allyl-2-methoxyphenol | Allyl group at C4 | Flavor, fragrance, synthetic precursor |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Aldehyde group at C4 | Flavor, fragrance |

| Vanillyl Alcohol | (4-hydroxy-3-methoxyphenyl)methanol | Alcohol group at C4 | Potential antioxidant |

Future Research Directions and Translational Perspectives

Elucidation of Undetermined Biological Mechanisms

While the biological activities of many phenolic and biphenyl (B1667301) compounds are well-documented, the specific mechanisms of action for 2-Methoxy-5-phenylphenol remain largely unexplored. Future research should prioritize a deep dive into its molecular interactions to unlock its full therapeutic potential.

Antioxidant and Radical Scavenging Pathways: Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of their hydroxyl groups, enabling them to neutralize free radicals. nih.govresearchgate.netjscholarpublishers.com The antioxidant mechanism can involve hydrogen atom transfer, single electron transfer, or sequential proton loss electron transfer. nih.gov For this compound, it is crucial to determine the predominant radical scavenging mechanism. Quantitative structure-activity relationship (QSAR) studies on various phenolic compounds have shown that the position and number of hydroxyl groups significantly influence antioxidant activity. frontiersin.org Future studies should investigate how the interplay between the methoxy (B1213986) and hydroxyl groups on the biphenyl structure of this compound affects its antioxidant capacity.

Anti-inflammatory Signaling Cascades: Biphenyl derivatives have demonstrated significant anti-inflammatory properties. scialert.netresearchgate.netnih.govnih.gov The anti-inflammatory response is often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (PGE₂). scialert.netresearchgate.net Furthermore, biphenyl compounds can modulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. scialert.net Research is needed to ascertain whether this compound follows these established anti-inflammatory pathways or if it engages novel signaling cascades. Investigating its effect on key inflammatory transcription factors, such as NF-κB, would be a critical step.

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of functionalized biphenyls is a cornerstone of modern organic chemistry, with cross-coupling reactions being the most prevalent methods. rsc.orgresearchgate.net To advance the study of this compound and its derivatives, more efficient and versatile synthetic routes are required.

Novel Cross-Coupling Methodologies: The Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions are powerful tools for constructing the biphenyl core. rsc.orgresearchgate.netgre.ac.uk Future synthetic efforts should focus on developing novel catalytic systems, perhaps utilizing more earth-abundant metals, to improve yields, reduce reaction times, and enhance functional group tolerance. researchgate.netorganic-chemistry.org The development of one-pot synthesis protocols would also streamline the production of diverse this compound analogs for structure-activity relationship studies.

Functionalization and Derivatization Techniques: Systematic derivatization of the this compound scaffold is essential for optimizing its biological activity. This includes the introduction of various substituents on both phenyl rings to probe the electronic and steric requirements for target interaction. eurekaselect.comresearchwithrowan.comnih.gov The development of late-stage functionalization techniques would be particularly valuable, allowing for the rapid diversification of complex biphenyl architectures.

Refined Computational Modeling for Predictive Research

Computational chemistry offers a powerful lens through which to predict the properties and activities of novel compounds, thereby guiding experimental efforts and reducing reliance on extensive screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For this compound, developing robust QSAR models could predict the antioxidant and anti-inflammatory activities of its derivatives. imist.maijsmr.inresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), it would be possible to design new analogs with enhanced potency.

Molecular Docking and Dynamics Simulations: To understand the specific interactions of this compound with biological targets, molecular docking and dynamics simulations are indispensable. These techniques can predict the binding mode and affinity of the compound within the active site of enzymes or receptors implicated in oxidative stress and inflammation. This in-silico approach can help to identify potential protein targets and guide the rational design of more effective therapeutic agents.

Exploration of New Therapeutic and Industrial Applications

The structural features of this compound suggest a broad range of potential applications beyond its predicted antioxidant and anti-inflammatory roles.

Novel Therapeutic Areas: The biphenyl moiety is present in a wide array of pharmacologically active molecules with applications as anticancer, antibacterial, antifungal, and antihypertensive agents. researchgate.netresearchgate.net Future research should explore the potential of this compound and its derivatives in these and other therapeutic areas. Given the link between chronic inflammation and diseases like cancer and neurodegeneration, this compound could be a promising candidate for further investigation in these contexts.

Advanced Materials and Industrial Uses: Biphenyls are utilized in the production of polymers, liquid crystals, and other advanced materials due to their rigidity and thermal stability. nbinno.com The specific substitution pattern of this compound could impart unique properties suitable for applications in material science. nbinno.com Furthermore, biphenyl derivatives are used as heat transfer agents, in the synthesis of dyes, and as agricultural products. researchgate.netwikipedia.org The potential of this compound in these industrial sectors warrants exploration.

Q & A

Q. What are the recommended analytical techniques for characterizing 2-Methoxy-5-phenylphenol, and how can data from diverse sources be validated?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the methoxy and phenyl substituents.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.

- Mass Spectrometry (MS) : Cross-referenced with databases like NIST Chemistry WebBook or PubChem for spectral matching .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., phenolic -OH, methoxy).

Validation : Compare experimental data with authoritative databases (e.g., NIST) and replicate analyses across independent labs to address discrepancies.

Q. How should researchers design experiments to synthesize this compound, given limited literature on its preparation?

While direct synthesis protocols for this compound are scarce, analogous compounds suggest:

- Esterification/Hydrolysis Routes : Start with phenol derivatives, introduce methoxy groups via alkylation, and optimize reaction conditions (e.g., temperature, catalysts) for regioselectivity.

- Protection/Deprotection Strategies : Use protecting groups (e.g., acetyl) to prevent unwanted side reactions during methoxy or phenyl substitutions .

- Pilot Studies : Conduct small-scale reactions with varying stoichiometries and solvents (e.g., DMF, THF) to identify optimal yields.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- First Aid : Flush skin/eyes with water for 15 minutes if exposed; consult poison control centers if ingested .

- Storage : Keep in airtight containers away from oxidizing agents and heat sources.

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility, melting point) reported for this compound?

- Source Evaluation : Prioritize data from peer-reviewed journals or standardized databases (e.g., NIST) over commercial catalogs.

- Experimental Replication : Measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points).

- Contextual Factors : Assess whether discrepancies arise from impurities, polymorphic forms, or measurement techniques (e.g., dynamic vs. static solubility assays) .

Q. What strategies are recommended for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or varying phenyl positions) to isolate pharmacological effects.

- Computational Modeling : Use molecular docking or QSAR models to predict interactions with biological targets (e.g., enzymes, receptors).

- In Vitro Assays : Test analogs for bioactivity (e.g., antimicrobial, antioxidant) under controlled conditions to correlate structural features with activity .

Q. How should researchers address gaps in environmental impact data for this compound?

- Ecotoxicity Studies : Conduct standardized tests (e.g., OECD 301 for biodegradation, Daphnia magna acute toxicity assays).

- Soil/Water Mobility : Analyze partitioning coefficients (Log Kow) and adsorption-desorption behavior using HPLC or column chromatography.

- Long-Term Monitoring : Track degradation byproducts via LC-MS/MS in simulated environmental conditions .

Q. What methodological approaches are suitable for investigating the compound’s stability under varying experimental conditions?

- Forced Degradation Studies : Expose the compound to heat, light, humidity, and acidic/alkaline conditions, then monitor decomposition via HPLC or TLC.

- Kinetic Analysis : Determine degradation rates using Arrhenius equations to predict shelf life.

- Stabilizer Screening : Test antioxidants (e.g., BHT) or chelating agents to enhance stability in formulations .

Data-Driven Research Considerations

Q. How can researchers leverage existing spectral data (e.g., from NIST or PubChem) to validate novel findings for this compound?

- Spectral Matching : Compare experimental NMR, IR, or MS data with reference spectra in databases. Use software tools (e.g., ACD/Labs) for peak alignment and impurity detection.

- Meta-Analysis : Aggregate data from multiple studies to identify consensus values for key parameters (e.g., retention times in HPLC) .

Q. What are the best practices for documenting and sharing contradictory data in academic publications?

- Transparency : Clearly report experimental conditions (e.g., solvent purity, instrument calibration) to enable reproducibility.

- Data Repositories : Deposit raw data in open-access platforms (e.g., Zenodo, Figshare) for peer scrutiny.

- Critical Discussion : Highlight contradictions in the "Results and Discussion" section, proposing hypotheses (e.g., isomerization, synthetic byproducts) to explain variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.